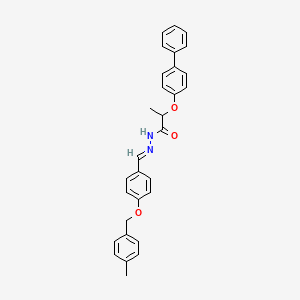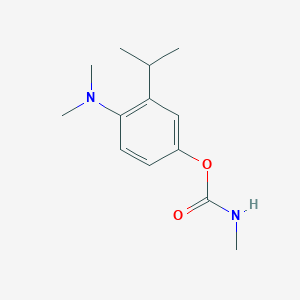
4-(Dimethylamino)-3-isopropylphenyl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-3-isopropylphenyl methylcarbamate is a chemical compound belonging to the carbamate family. It is known for its broad-spectrum insecticidal properties and is used in various agricultural and industrial applications. This compound is particularly effective due to its ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in insects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-3-isopropylphenyl methylcarbamate typically involves the reaction of 4-(Dimethylamino)-3-isopropylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity. The process can be summarized as follows:
Starting Materials: 4-(Dimethylamino)-3-isopropylphenol and methyl isocyanate.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using solvents like dichloromethane or toluene. The temperature is maintained between 0°C to 25°C to control the reaction rate.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher production rates. The process involves:
Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, leading to improved efficiency and safety.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Dimethylamino)-3-isopropylphenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium, temperature control.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low temperatures.
Substitution: Nucleophiles like amines or thiols; conditions: solvents like ethanol or methanol, ambient temperature.
Major Products Formed:
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted carbamates and ureas.
Applications De Recherche Scientifique
4-(Dimethylamino)-3-isopropylphenyl methylcarbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Employed in studies involving enzyme inhibition, particularly acetylcholinesterase.
Medicine: Investigated for its potential use in developing treatments for neurological disorders due to its enzyme inhibitory properties.
Industry: Utilized in the formulation of insecticides and pesticides for agricultural use.
Mécanisme D'action
The primary mechanism of action of 4-(Dimethylamino)-3-isopropylphenyl methylcarbamate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter essential for nerve function. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve stimulation and eventual paralysis of the insect.
Molecular Targets and Pathways:
Acetylcholinesterase: The main target enzyme.
Pathways: Inhibition of acetylcholinesterase disrupts the normal function of the nervous system, leading to overstimulation and paralysis.
Comparaison Avec Des Composés Similaires
Carbaryl: Another carbamate insecticide with similar enzyme inhibitory properties but different chemical structure.
Aldicarb: A highly toxic carbamate insecticide with a broader spectrum of activity.
Uniqueness: 4-(Dimethylamino)-3-isopropylphenyl methylcarbamate is unique due to its specific structural features, which confer distinct physicochemical properties and biological activity. Its isopropyl group enhances its lipophilicity, improving its ability to penetrate insect cuticles.
Propriétés
Numéro CAS |
2635-19-0 |
|---|---|
Formule moléculaire |
C13H20N2O2 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
[4-(dimethylamino)-3-propan-2-ylphenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)11-8-10(17-13(16)14-3)6-7-12(11)15(4)5/h6-9H,1-5H3,(H,14,16) |
Clé InChI |
VUOHCVUWIJECAN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)OC(=O)NC)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


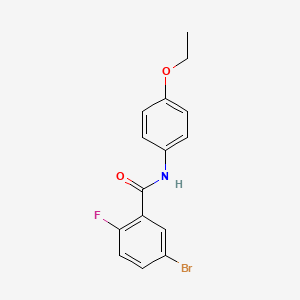
![N-Butyl-N'-[4-(diethylamino)phenyl]urea](/img/structure/B11952512.png)

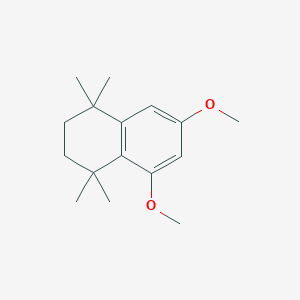
![4-{[2-(Hexadecyloxy)-5-(methoxycarbonyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B11952531.png)




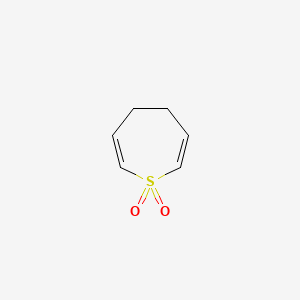
![1-Butyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11952562.png)
